2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

Catalog No.
S11813760
CAS No.
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acet...

Product Name

2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

IUPAC Name

2-(2,3-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-15-6-3-9-19(16(15)2)25-14-20(22)21(12-17-7-4-10-23-17)13-18-8-5-11-24-18/h3-11H,12-14H2,1-2H3

InChI Key

UHLCKRLKMTXHBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)C

The compound 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide is a complex organic molecule featuring a unique structure that combines a dimethylphenoxy moiety with two furylmethyl groups attached to an acetamide backbone. This compound is characterized by its distinctive functional groups, which include an acetamide group, aromatic rings, and ether linkages. Its molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, and it has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide can be analyzed through various reactions typical for amides and ethers. Key reactions include:

  • Nucleophilic Substitution: The acetamide nitrogen can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, yielding the corresponding acid and amine.
  • Esterification: The hydroxyl groups on the aromatic rings may react with acids to form esters.

These reactions are vital for understanding the reactivity and potential modifications of the compound for enhanced biological activity.

Research into the biological activity of 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide suggests it may exhibit antimicrobial properties. Preliminary studies indicate that compounds with similar structures often show efficacy against various bacterial strains and fungi. The presence of both aromatic and heteroaromatic systems in this compound could contribute to its bioactivity by facilitating interactions with biological targets such as enzymes or receptors.

The synthesis of 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide typically involves multi-step organic reactions:

  • Preparation of the Dimethylphenol Derivative: Starting from 2,3-dimethylphenol, it can be reacted with a suitable reagent (e.g., an alkyl halide) to form the phenoxy group.
  • Formation of the Acetamide: The phenolic compound is then reacted with acetic anhydride or acetyl chloride to form the acetamide.
  • Furylmethyl Substitution: Finally, N,N-bis(2-furylmethyl) can be introduced via a nucleophilic substitution reaction involving furfural derivatives.

These steps highlight the synthetic versatility required to construct this complex molecule.

Due to its structural characteristics, 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
  • Agricultural Chemicals: As a possible pesticide or herbicide due to its bioactivity.
  • Material Science: As a precursor for synthesizing polymers or other materials that require specific functional groups.

Interaction studies are crucial for understanding how 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide interacts with biological systems. Techniques such as molecular docking and spectroscopic methods (e.g., NMR and IR spectroscopy) can elucidate binding affinities and mechanisms of action. These studies help identify potential targets within cellular pathways and assess the compound's therapeutic index.

Several compounds share structural similarities with 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(pyridin-2-ylmethyl)acetamideContains a pyridine ring instead of furyl groupsExhibits different biological activities due to nitrogen heterocycle
4-(dimethylamino)benzoic acidAromatic structure with amino groupKnown for its role as a local anesthetic
2-(4-methoxyphenyl)-N,N-diethylethanamideSimilar acetamide structure but different substituentsUsed in pain management therapies

The uniqueness of 2-(2,3-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide lies in its specific combination of dimethylphenoxy and furylmethyl groups, which may confer distinct pharmacological properties not found in these other compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

339.14705815 g/mol

Monoisotopic Mass

339.14705815 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types